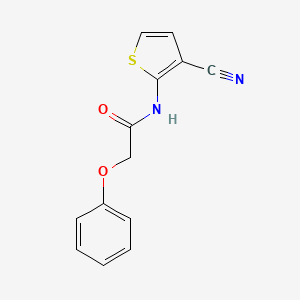

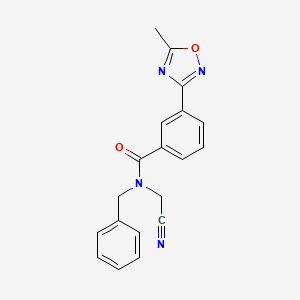

N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide” is a chemical compound with the molecular formula C7H6N2OS. It has a molecular weight of 166.203 and a CAS Number of 55654-18-7 .

Synthesis Analysis

The synthesis of “N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide” is a two-step process. In this process, 2-(thiophen-2-yl)acetic acid is first activated by converting it into 2-(thiophen-2-yl)acetyl chloride and then reacted with 2-aminothiophene-3-carbonitrile .Molecular Structure Analysis

The compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography. The crystal packing of the compound is stabilized by C–H···N and N–H···N hydrogen bonds .Chemical Reactions Analysis

The compound was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.26 g/mol. It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4. It has a Rotatable Bond Count of 2. The Exact Mass is 229.03098303 g/mol and the Monoisotopic Mass is also 229.03098303 g/mol. The Topological Polar Surface Area is 94 Ų. The Heavy Atom Count is 16 .Scientific Research Applications

Insecticidal Applications

N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide derivatives have been explored for their potential as insecticidal agents. For instance, certain derivatives demonstrated significant insecticidal efficacy against the cotton leafworm, Spodoptera littoralis (Rashid et al., 2021).

Antimicrobial Potential

Studies have focused on the synthesis of new heterocyclic compounds incorporating N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide variants to create effective antimicrobial agents. These compounds have shown promising results in vitro for both antibacterial and antifungal activities (Darwish et al., 2014).

Nanocatalysis

The compound and its derivatives have been utilized in nanocatalysis. For example, a study demonstrated the use of poly(3,4-ethylenedioxythiophene) films doped with (cyano-)borohydride and metal particle catalysts for catalytic reactions (Sivakumar & Phani, 2011).

Organic Synthesis

The molecule has been a key component in organic synthesis, particularly in the preparation of novel 3-acetyl-2-aminothiophenes, which are valuable for the production of thiophene azo dyes and other organic compounds (Eller & Holzer, 2006).

Polymer Solar Cells

Derivatives of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide have been employed in the development of efficient polymer solar cells, where they contribute to broad and strong absorption, enhancing the photovoltaic properties of these cells (Dai et al., 2017).

Antioxidant Activity

Research has also been conducted to evaluate the antioxidant potential of N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide derivatives. These compounds have been tested for their ability to scavenge various radicals, contributing to their antioxidant properties (Jan et al., 2013).

properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2S/c14-8-10-6-7-18-13(10)15-12(16)9-17-11-4-2-1-3-5-11/h1-7H,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLIWQLCKOTURO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(C=CS2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2683649.png)

![N-[2-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2683650.png)

![BEnzyl N-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]carbamate](/img/structure/B2683651.png)

![7-(3-chlorophenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2683659.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B2683664.png)

![Methyl 2-amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2683665.png)